![molecular formula C24H18OS B15336426 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde is a complex organic compound that belongs to the class of benzo[b]fluorene derivatives. This compound is characterized by the presence of a thiophene ring attached to a benzo[b]fluorene core, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]fluorene core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of the thiophene ring: This step involves the coupling of the benzo[b]fluorene core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Addition of the carbaldehyde group: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group, typically using reagents like Vilsmeier-Haack reagent.
Analyse Chemischer Reaktionen
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound may find applications in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde include other benzo[b]fluorene derivatives and thiophene-containing compounds. Some examples are:
11H-Benzo[b]fluorene: A simpler derivative without the thiophene and carbaldehyde groups.
5-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A brominated derivative with different reactivity and applications.
2,3-Benzofluorene: Another benzo[b]fluorene derivative with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C24H18OS |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5-(11,11-dimethylbenzo[b]fluoren-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C24H18OS/c1-24(2)21-13-17(23-10-8-18(14-25)26-23)7-9-19(21)20-11-15-5-3-4-6-16(15)12-22(20)24/h3-14H,1-2H3 |
InChI-Schlüssel |
AYYDTALMFWXQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)C5=CC=C(S5)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



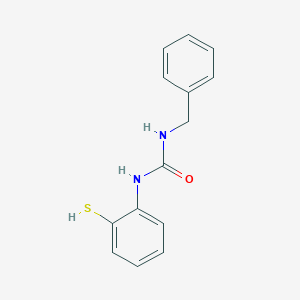

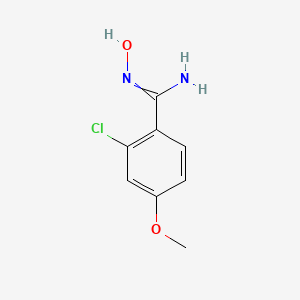
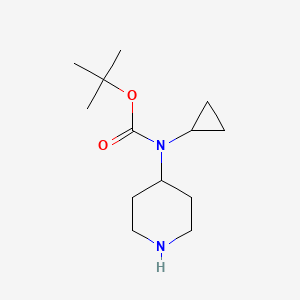
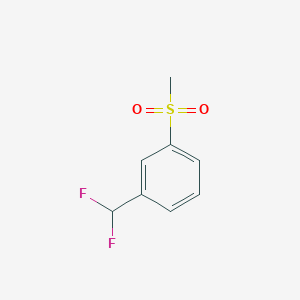
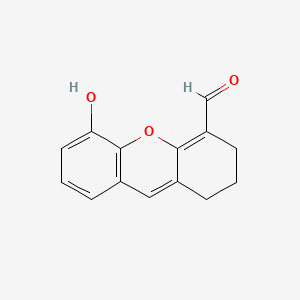
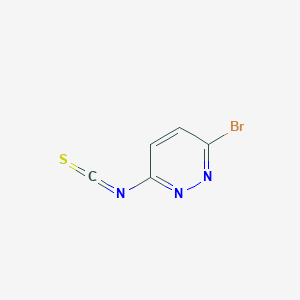
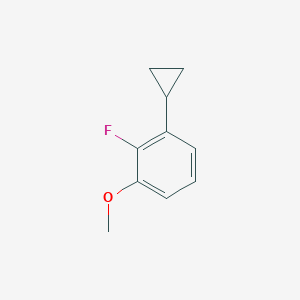
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
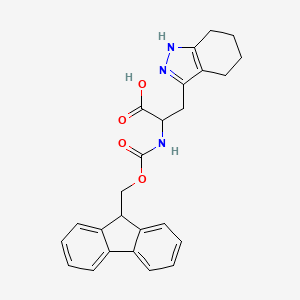
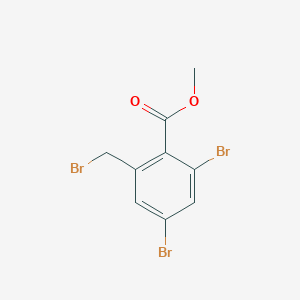
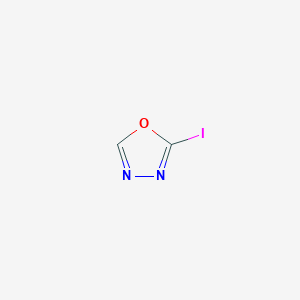
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
